(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
CAS No.:
VCID: VC17635325
Molecular Formula: C10H8FNO3S
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a synthetic organic compound belonging to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered aromatic ring. The sulfonyl fluoride functional group in this compound is of significant interest due to its reactivity and potential applications in medicinal chemistry, particularly as a covalent inhibitor in enzyme-targeted drug design. SynthesisThe synthesis of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride typically involves the following steps:
This synthetic pathway ensures high purity and yield while preserving the integrity of sensitive functional groups. Applications(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride has potential utility in several fields:
Toxicity and SafetySulfonyl fluorides are reactive and must be handled with care:
|
---|---|
Product Name | (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride |
Molecular Formula | C10H8FNO3S |
Molecular Weight | 241.24 g/mol |
IUPAC Name | (3-phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride |
Standard InChI | InChI=1S/C10H8FNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2 |
Standard InChIKey | GBFMUQJFOCFOTG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)F |
PubChem Compound | 131558085 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume